molecular formula C15H12I3NO4 B12361678 Liothyronine-d3

Liothyronine-d3

Cat. No.: B12361678
M. Wt: 653.99 g/mol
InChI Key: AUYYCJSJGJYCDS-FASWOMPJSA-N
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Description

Liothyronine-d3, also known as triiodothyronine-d3, is a deuterated form of liothyronine, a synthetic thyroid hormone. It is chemically similar to triiodothyronine (T3), which is one of the primary hormones produced by the thyroid gland. This compound is used in scientific research to study thyroid hormone metabolism and function due to its stable isotope labeling, which allows for precise tracking in biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of liothyronine-d3 involves the incorporation of deuterium atoms into the liothyronine molecule. This can be achieved through various methods, including deuterium exchange reactions and the use of deuterated reagents. One common approach is to start with a precursor molecule that contains iodine atoms and then introduce deuterium through catalytic hydrogenation or other deuterium incorporation techniques .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using deuterated reagents and catalysts. The process is carefully controlled to ensure high purity and yield of the final product. The use of advanced chromatographic techniques, such as ultra-high performance liquid chromatography (UPLC), is common to separate and purify the deuterated compound from any non-deuterated impurities .

Chemical Reactions Analysis

Types of Reactions

Liothyronine-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various iodinated and deiodinated derivatives of this compound, which are useful for studying thyroid hormone metabolism and function .

Scientific Research Applications

Liothyronine-d3 is widely used in scientific research due to its stable isotope labeling, which allows for precise tracking in biological systems. Some key applications include:

Mechanism of Action

Liothyronine-d3 exerts its effects by mimicking the action of natural triiodothyronine (T3). It binds to thyroid hormone receptors (TRα and TRβ) in target cells, leading to the activation of gene transcription and subsequent protein synthesis. This results in increased basal metabolic rate, enhanced protein synthesis, and increased sensitivity to catecholamines. The deuterium labeling allows for detailed studies of the hormone’s metabolic pathways and interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Liothyronine-d3

This compound is unique due to its stable isotope labeling, which allows for precise tracking and quantification in biological systems. This makes it particularly valuable in research settings where accurate measurement of thyroid hormone metabolism and function is critical. Additionally, its high affinity for thyroid hormone receptors and its ability to mimic natural T3 make it a powerful tool for studying thyroid hormone action .

Properties

Molecular Formula

C15H12I3NO4

Molecular Weight

653.99 g/mol

IUPAC Name

(2S)-2-amino-3-[3,5-diiodo-4-(2,3,6-trideuterio-4-hydroxy-5-iodophenoxy)phenyl]propanoic acid

InChI

InChI=1S/C15H12I3NO4/c16-9-6-8(1-2-13(9)20)23-14-10(17)3-7(4-11(14)18)5-12(19)15(21)22/h1-4,6,12,20H,5,19H2,(H,21,22)/t12-/m0/s1/i1D,2D,6D

InChI Key

AUYYCJSJGJYCDS-FASWOMPJSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1O)I)[2H])OC2=C(C=C(C=C2I)C[C@@H](C(=O)O)N)I)[2H]

Canonical SMILES

C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)O)N)I)I)O

Origin of Product

United States

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